molecular formula C9H11N3O B13309984 7-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

7-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

Cat. No.: B13309984
M. Wt: 177.20 g/mol
InChI Key: RSMTXWNSLHCLSU-UHFFFAOYSA-N
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Description

7-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one: , often referred to as PP , belongs to the family of N-heterocyclic compounds. It features a fused, rigid, and planar structure containing both pyrazole and pyrimidine rings

Chemical Reactions Analysis

PP undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions include:

    Oxidation: Oxidizing agents like KMnO4 or H2O2.

    Reduction: Reducing agents such as NaBH4 or LiAlH4.

    Substitution: Nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Major products formed depend on the specific reaction conditions and substituents.

Scientific Research Applications

PP’s applications span multiple fields:

Mechanism of Action

The exact mechanism by which PP exerts its effects depends on the specific derivative and its molecular targets. Further research is needed to elucidate these pathways fully.

Comparison with Similar Compounds

PP’s uniqueness lies in its fused pyrazole-pyrimidine structure. Similar compounds include other pyrazolo[1,5-a]pyrimidines, but PP’s distinct features set it apart.

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

7-propan-2-yl-4H-pyrazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C9H11N3O/c1-6(2)7-5-9(13)11-8-3-4-10-12(7)8/h3-6H,1-2H3,(H,11,13)

InChI Key

RSMTXWNSLHCLSU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=O)NC2=CC=NN21

Origin of Product

United States

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